[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride
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Overview
Description
[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride is a chemical compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Introduction of Fluorine Atoms: The difluorination of the cyclopentyl ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
Oxidation: Formation of difluorocyclopentyl ketones or alcohols.
Reduction: Formation of difluorocyclopentyl amines or hydrocarbons.
Substitution: Formation of substituted difluorocyclopentyl derivatives.
Scientific Research Applications
[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-3,3-Difluorocyclopentyl]methanol
- [(1R)-3,3-Difluorocyclopentyl]amine
- [(1R)-3,3-Difluorocyclopentyl]acetic acid
Uniqueness
[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(1R)-3,3-difluorocyclopentyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZUTJOBXFEKK-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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